molecular formula C15H9ClN2O4S2 B11691485 (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11691485
M. Wt: 380.8 g/mol
InChI Key: AUJZLZCPMUGCDL-NTUHNPAUSA-N
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Description

(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone core, and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The thiazolidinone core is then constructed via a cyclization reaction involving a thiourea derivative and an appropriate aldehyde. The final step involves the condensation of the furan and thiazolidinone intermediates under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine, which can further participate in other reactions.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, which could be explored through in vitro and in vivo studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9ClN2O4S2

Molecular Weight

380.8 g/mol

IUPAC Name

(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H9ClN2O4S2/c1-17-14(19)13(24-15(17)23)7-9-3-5-12(22-9)8-2-4-10(16)11(6-8)18(20)21/h2-7H,1H3/b13-7+

InChI Key

AUJZLZCPMUGCDL-NTUHNPAUSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])SC1=S

Origin of Product

United States

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